![molecular formula C16H18N2O3S2 B2595495 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide CAS No. 905684-66-4](/img/structure/B2595495.png)
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide
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Description
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to a class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes involved in cancer cell growth and survival.
Scientific Research Applications
Antitumor and Antibacterial Agents
A novel series of compounds related to the structural framework of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide have been synthesized, with some showing potent antitumor and antibacterial properties. For instance, certain derivatives exhibited higher activity against human tumor cell lines (liver cancer HepG-2, colon cancer HT-29, and lung cancer NCI-H460) than the standard drug doxorubicin. Additionally, these compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as dual-purpose therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Fluorescent Probe for Thiophenols
Research has also focused on the development of fluorescent probes incorporating thiophene-2-sulfonamide structures for the selective discrimination of thiophenols over aliphatic thiols. Such probes are important in chemical, biological, and environmental sciences for the detection of relevant toxic benzenethiols and biologically active aliphatic thiols. A specific design demonstrated high selectivity and sensitivity, with successful application in water samples, suggesting utility in environmental and biological sciences (Wang et al., 2012).
Solid-State Examination of Sulfonamide Receptors
The structural and conformational diversity of bis-sulfonamide arylethynyl receptors incorporating thiophene as the core aryl group has been explored through solid-state structures. These studies provide insights into the binding and dimer formation capabilities of these receptors, contributing to the understanding of their potential applications in materials science and molecular recognition (Berryman et al., 2015).
Urease Inhibition and Antibacterial Properties
Thiophene sulfonamide derivatives have been synthesized and evaluated for their urease inhibition and hemolytic activities, showing significant effects. One compound, in particular, demonstrated higher urease inhibition activity compared to standard thiourea, along with promising antibacterial activities. This research supports the potential of thiophene sulfonamide derivatives in the development of new antimicrobial agents (Noreen et al., 2017).
properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-11-5-6-14(8-12(11)2)18-10-13(9-15(18)19)17-23(20,21)16-4-3-7-22-16/h3-8,13,17H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUDGBNPKYWQQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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